molecular formula C10H7Cl2NO2 B8817798 1-Chloroisoquinoline-5-carboxylic acid hydrochloride

1-Chloroisoquinoline-5-carboxylic acid hydrochloride

Cat. No. B8817798
M. Wt: 244.07 g/mol
InChI Key: APVMHUHJACMXQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Chloroisoquinoline-5-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C10H7Cl2NO2 and its molecular weight is 244.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Chloroisoquinoline-5-carboxylic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Chloroisoquinoline-5-carboxylic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-Chloroisoquinoline-5-carboxylic acid hydrochloride

Molecular Formula

C10H7Cl2NO2

Molecular Weight

244.07 g/mol

IUPAC Name

1-chloroisoquinoline-5-carboxylic acid;hydrochloride

InChI

InChI=1S/C10H6ClNO2.ClH/c11-9-7-2-1-3-8(10(13)14)6(7)4-5-12-9;/h1-5H,(H,13,14);1H

InChI Key

APVMHUHJACMXQC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2Cl)C(=C1)C(=O)O.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 5-carbethoxy-1-chloroisoquinoline (German Patent DE 2816863) (1.75 g, 7.4 mmol) and NaOH (0.8 g, 20 mmol) in MeOH-H20 (50 mL, 4:1) was stirred at 23° C. for 5 h. The solvents were evaporated in vacuo and the residue partioned between CH2Cl2 and aqueous NaOH (2 M). The aqueous phase was acidified with conc HCl and extracted with copious EtOAc (×4). The combined organics were washed with brine, dried over MgSO4 and concentrated in vacuo to leave 5-carboxy-1-chloroisoquinoline hydrochloride (1.8 g, 7.4 mmol) as a white solid.
Quantity
1.75 g
Type
reactant
Reaction Step One
Name
Quantity
0.8 g
Type
reactant
Reaction Step One
[Compound]
Name
MeOH-H20
Quantity
50 mL
Type
solvent
Reaction Step One

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